2-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
CAS No.: 1207026-84-3
Cat. No.: VC6369351
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207026-84-3 |
|---|---|
| Molecular Formula | C22H20N4O3 |
| Molecular Weight | 388.427 |
| IUPAC Name | 2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C22H20N4O3/c1-3-28-18-6-4-5-17(13-18)22-23-20(29-25-22)14-26-21(27)12-11-19(24-26)16-9-7-15(2)8-10-16/h4-13H,3,14H2,1-2H3 |
| Standard InChI Key | CDIYJKQNOJLHGD-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two aromatic systems: a 2,3-dihydropyridazin-3-one moiety and a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-ethoxyphenyl group. The pyridazinone ring is further functionalized with a 4-methylphenyl group at the 6-position and a methyl-linked oxadiazole at the 2-position . Key structural features include:
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Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, contributing to hydrogen-bonding potential.
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1,2,4-Oxadiazole: A five-membered heterocycle with one oxygen and two nitrogen atoms, known for metabolic stability and bioisosteric replacement of ester groups.
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Substituents: The 3-ethoxyphenyl group enhances lipophilicity, while the 4-methylphenyl group may influence steric interactions with biological targets .
The SMILES representation (CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C) and InChIKey (CDIYJKQNOJLHGD-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Physicochemical Profile
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of this compound likely follows a multi-step protocol common to oxadiazole-pyridazine hybrids :
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Formation of the Oxadiazole Ring: Condensation of 3-ethoxybenzaldehyde with a hydroxylamine derivative yields an intermediate amidoxime, which undergoes cyclization in the presence of a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
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Pyridazinone Construction: Hydrazine reacts with a diketone precursor to form the dihydropyridazinone core, followed by alkylation at the 2-position using the pre-synthesized oxadiazole-methyl bromide .
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Functionalization: Introduction of the 4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution completes the structure .
Biological Activities and Mechanistic Insights
Hypothesized Pharmacological Targets
While direct studies on this compound are scarce, structural analogs provide mechanistic clues:
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Anti-inflammatory Activity: Pyridazinone derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis .
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Anticancer Potential: Oxadiazole-containing compounds induce apoptosis via Bcl-2 suppression and caspase-3 activation in breast and lung cancer cell lines .
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Enzyme Modulation: The oxadiazole ring may act as a bioisostere for carboxylate groups, potentially inhibiting angiotensin-converting enzyme (ACE) or histone deacetylases (HDACs) .
Comparative Efficacy Data
These data suggest that substituting the 3-ethoxyphenyl and 4-methylphenyl groups could fine-tune target affinity and pharmacokinetics.
Research Gaps and Future Directions
Unexplored Therapeutic Areas
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Neurodegenerative Diseases: Pyridazinones modulate acetylcholinesterase (AChE), a target in Alzheimer’s therapy .
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Antimicrobial Activity: Oxadiazoles disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
Recommended Studies
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In Vitro Screening: Prioritize panels against cancer (NCI-60), inflammatory markers (TNF-α, IL-6), and microbial strains.
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ADMET Profiling: Assess cytochrome P450 interactions, plasma protein binding, and hepatotoxicity.
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Structural Modifications: Explore replacing the ethoxy group with sulfonamide or trifluoromethyl moieties to enhance potency .
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